![molecular formula C19H21ClN2O3 B4391433 N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4391433.png)
N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide
Overview
Description
N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide (abbreviated as CM-ET) is a chemical compound that has been extensively studied for its potential applications in scientific research. CM-ET belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide involves its selective inhibition of the TRPC5 channel. This leads to a decrease in the influx of calcium ions into cells, which in turn affects various physiological processes. N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have a high selectivity for the TRPC5 channel and does not affect other types of ion channels.
Biochemical and Physiological Effects:
N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of TRPC5 channels in neurons, leading to a decrease in the excitability of these cells. This effect has been found to be particularly relevant in conditions such as epilepsy and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide is its high selectivity for the TRPC5 channel. This allows for the specific targeting of this channel without affecting other types of ion channels. N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has also been found to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide is its relatively low potency, which may require higher concentrations for effective inhibition of the TRPC5 channel.
Future Directions
There are several future directions for the study of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide. One potential area of research is the development of more potent analogs of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide that can selectively target the TRPC5 channel. Another direction is the investigation of the role of TRPC5 channels in various neurological disorders, such as epilepsy and neuropathic pain. Finally, the use of N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide as a tool for studying the physiological functions of TRPC5 channels in various cell types and tissues is another potential area of research.
Scientific Research Applications
N-[4-chloro-2-(4-morpholinyl)phenyl]-4-ethoxybenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of ion channel, known as the TRPC5 channel. This channel is involved in various physiological processes, including the regulation of neuronal excitability and synaptic plasticity.
properties
IUPAC Name |
N-(4-chloro-2-morpholin-4-ylphenyl)-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-16-6-3-14(4-7-16)19(23)21-17-8-5-15(20)13-18(17)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBOISZKLINIPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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